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molecular formula C8H9N3 B8291020 3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine

3-Methyl-pyrrolo[2,3-c]pyridin-1-ylamine

Cat. No. B8291020
M. Wt: 147.18 g/mol
InChI Key: QNHONXOZEHETNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08258130B2

Procedure details

A mixture of 3-methyl-1H-pyrrolo[2,3-c]pyridine (1.21 g, 9.16 mmol), KOtBu (2.05 g, 18.3 mmol) in DMF (41 mL) is purged with N2 and stirred at rt for 2 h. Chloramine in ether (0.15 M, 92 mL) is added and the mixture is stirred for 20 min. The reaction is cooled to 00 C. and a solution of Na2S2O3 (5 g) in water (80 mL) is added. The mixture is stirred for 10 min, and then concentrated in vacuo. The residue is triturated in DCM and filtered. DCM is added, cooled to 0° C. and charged with BOC2O (541 mg, 2.48 mmol). The resulting mixture is separated by silica gel chromatography eluting with 10% MeOH in DCM to afford 3-methyl-pyrrolo[2,3-c]pyridin-1-yl amine (468 mg, 35%). MS: 148 (M+H); 1H NMR (300 MHz, CDCl3): δ 8.85 (s, 1H), 8.27 (d, 1H), 7.46 (d, 1H), 7.09 (s, 1H), 2.30 (s, 3H).
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 g
Type
reactant
Reaction Step One
Name
Quantity
41 mL
Type
reactant
Reaction Step One
Name
Quantity
541 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[NH:4][CH:3]=1.CC([O-])(C)C.[K+].O(C(OC(C)(C)C)=O)C(OC(C)(C)C)=O.C[N:33](C=O)C>>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[N:4]([NH2:33])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
CC1=CNC2=CN=CC=C21
Name
Quantity
2.05 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
41 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
541 mg
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is purged with N2
ADDITION
Type
ADDITION
Details
Chloramine in ether (0.15 M, 92 mL) is added
STIRRING
Type
STIRRING
Details
the mixture is stirred for 20 min
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 00 C
ADDITION
Type
ADDITION
Details
and a solution of Na2S2O3 (5 g) in water (80 mL) is added
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is triturated in DCM
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
DCM is added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting mixture is separated by silica gel chromatography
WASH
Type
WASH
Details
eluting with 10% MeOH in DCM

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CN(C2=CN=CC=C21)N
Measurements
Type Value Analysis
AMOUNT: MASS 468 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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